molecular formula C19H17FN4S B10873715 3-[(4-fluorobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole

3-[(4-fluorobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B10873715
M. Wt: 352.4 g/mol
InChI Key: AILAKCQVESFQBJ-UHFFFAOYSA-N
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Description

3-[(4-Fluorobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is a synthetic organic compound with the molecular formula C16H11FN4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the condensation of 4-fluorobenzyl chloride with 5-propyl-1H-[1,2,4]triazino[5,6-b]indole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-Fluorobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Fluorobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H17FN4S

Molecular Weight

352.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-5-propyl-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C19H17FN4S/c1-2-11-24-16-6-4-3-5-15(16)17-18(24)21-19(23-22-17)25-12-13-7-9-14(20)10-8-13/h3-10H,2,11-12H2,1H3

InChI Key

AILAKCQVESFQBJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=C(C=C4)F

Origin of Product

United States

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